molecular formula C22H19ClN2O2S2 B11686884 (3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11686884
M. Wt: 443.0 g/mol
InChI Key: VCEAWZVQFRWFQY-HNENSFHCSA-N
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Description

(3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, an indole moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with 1-pentyl-1,3-dihydro-2H-indol-2-one under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[(3-chlorophenyl)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one
  • (3Z)-3-{[(3-chlorophenyl)amino]methylene}-2H-chromene-2,4(3H)-dione

Uniqueness

(3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one is unique due to its combination of a thiazolidinone ring and an indole moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to similar compounds, potentially leading to novel applications in various fields.

Properties

Molecular Formula

C22H19ClN2O2S2

Molecular Weight

443.0 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-(2-oxo-1-pentylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19ClN2O2S2/c1-2-3-6-12-24-17-11-5-4-10-16(17)18(20(24)26)19-21(27)25(22(28)29-19)15-9-7-8-14(23)13-15/h4-5,7-11,13H,2-3,6,12H2,1H3/b19-18-

InChI Key

VCEAWZVQFRWFQY-HNENSFHCSA-N

Isomeric SMILES

CCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl)/C1=O

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl)C1=O

Origin of Product

United States

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